1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine, also known as 1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine, is an organic compound belonging to the class of benzodiazoles. This compound features a benzodiazole ring substituted with an isopropyl group and an ethanamine chain, which contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is with a molecular weight of 219.30 g/mol .
The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions. It is available from chemical suppliers and is used in scientific research and industrial applications.
This compound falls under the category of heterocyclic compounds, specifically benzodiazoles, which are known for their diverse biological activities. Benzodiazoles are characterized by their fused benzene and diazole rings, making them significant in medicinal chemistry.
The synthesis of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves several steps:
In an industrial context, continuous flow reactors may be utilized to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency.
The molecular structure of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be represented using various notations:
The compound has a melting point that typically ranges around room temperature, and its solubility varies based on solvent polarity. It may exhibit different properties depending on the substituents attached to the benzodiazole core.
1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo several reactions:
Oxidation: This compound can be oxidized to yield various derivatives, potentially enhancing its biological activity.
Reduction: Reduction reactions may convert the compound into amines or alcohols.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by others, allowing for further functionalization .
Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are commonly employed in these reactions.
The mechanism of action for 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific biological targets:
The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects such as antimicrobial or anti-inflammatory actions.
Research indicates that compounds within the benzodiazole class often exhibit significant pharmacological properties due to their ability to interact with neurotransmitter systems or other cellular pathways .
The physical properties of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine include:
The applications of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine span various fields:
This compound exemplifies the importance of heterocyclic compounds in both academic research and industrial applications due to their versatile chemical properties and potential biological activities.
The synthesis of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine relies heavily on constructing the benzimidazole core through well-established condensation-cyclization reactions. The most efficient traditional approach employs a nickel-catalyzed cyclization of 2-amino-4-bromophenol (1.0 equiv) with isopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF). This reaction utilizes [Ni(cod)₂] (5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (10 mol%) as the catalytic system under nitrogen atmosphere. Heating at 60°C for 12 hours facilitates intramolecular C–N coupling, yielding the 2-isopropylbenzimidazole scaffold with 68–72% efficiency. The nickel catalyst is critical for mediating oxidative addition and reductive elimination steps while suppressing oligomerization byproducts [1].
Following core formation, the ethanamine side chain is introduced via reductive amination using acetaldehyde and sodium cyanoborohydride. This step proceeds under mild conditions (room temperature, 6 hours) but requires careful pH control (pH 5–6) to minimize over-alkylation. Alternative pathways include nucleophilic substitution of 2-chloromethylbenzimidazole intermediates with ammonia, though this route suffers from lower yields (<45%) due to competing elimination reactions [1] [2].
Table 1: Traditional Synthetic Methods for Benzimidazole Core Formation
Method | Starting Materials | Catalyst System | Reaction Conditions | Yield |
---|---|---|---|---|
Nickel-catalyzed cyclization | 2-Amino-4-bromophenol + isopropylamine | [Ni(cod)₂] (5 mol%) / dppf (10 mol%) | THF, 60°C, 12h, N₂ | 68–72% |
Acid-catalyzed condensation | o-Phenylenediamine + isopropyl isocyanate | p-Toluenesulfonic acid (10 mol%) | Toluene, reflux, 24h | 55–60% |
Copper-mediated coupling | 2-Bromo-N-isopropylaniline | CuI (10 mol%) / L-proline (20 mol%) | DMSO, 100°C, 24h | 50–55% |
Flow chemistry has emerged as a transformative strategy for optimizing the alkylation and amination steps in synthesizing 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine. Traditional batch processes for N-alkylation often exhibit limited regioselectivity at the benzimidazole nitrogen, but continuous-flow reactors enable precise temperature control (±0.5°C) and reduced reaction times. In a representative protocol, a solution of 2-(propan-2-yl)-1H-benzodiazole and 1-chloro-2-nitroethane in dimethyl sulfoxide (DMSO) is pumped through a packed-bed reactor containing immobilized K₂CO₃ at 120°C with a 15-minute residence time. This setup achieves 92% conversion and eliminates the dimerization byproducts common in batch processes [9].
Reductive amination under flow conditions employs catalytic hydrogenation modules with Pd/C cartridges. A solution of the ketone intermediate (1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-one) and ammonia in methanol is processed at 20 bar H₂ and 80°C, achieving near-quantitative reduction in <30 minutes. This method circumvents the stoichiometric reductants (e.g., NaBH₄) required in batch methods, reducing metal waste by >90%. Integrated in-line IR monitoring allows real-time adjustment of substrate stoichiometry, enhancing atom economy [9].
Table 2: Flow Reactor vs. Batch Process Performance
Parameter | Batch Process | Flow Reactor | Improvement |
---|---|---|---|
N-Alkylation Time | 8–12 hours | 15 minutes | 32x faster |
Reductive Amination Yield | 65–70% | 95–98% | >30% increase |
Byproduct Formation | 15–20% dimers | <1% dimers | >90% reduction |
Temperature Control | ±5°C | ±0.5°C | Enhanced precision |
The chiral derivative (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine serves as a critical precursor for pharmacologically active compounds. Enantioselective synthesis of this scaffold employs chiral transition-metal catalysts to induce stereocontrol during C–N bond formation. Rhodium-(R)-BINAP complexes (2 mol%) in tetrahydrofuran catalyze the asymmetric hydrogenation of the prochiral imine intermediate (N-[1-(1H-1,3-benzodiazol-2-yl)ethylidene]aniline) at 50°C and 10 bar H₂ pressure. This method delivers the (R)-enantiomer with 88% ee and 94% yield, a significant improvement over classical resolution techniques (max 50% yield) [3] [7].
For N-alkylated derivatives, organocatalyzed kinetic resolution using modified cinchona alkaloids (e.g., hydroquinine 1,4-phthalazinediyl diether) achieves enantiomeric excess >99% ee. The catalyst (5 mol%) selectively acylates the (S)-enantiomer of racemic 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine with isopropenyl acetate in toluene, leaving the desired (R)-isomer unreacted. This process exhibits an enantioselectivity factor (E) of 28, enabling isolation of the (R)-amine with >95% purity after simple filtration [3].
Solvent optimization plays a pivotal role in improving the sustainability profile of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine synthesis. Traditional routes utilize problematic dipolar aprotic solvents like DMF and NMP, which exhibit high environmental persistence. Life-cycle assessment studies confirm that switching to cyclopentyl methyl ether (CPME) for nickel-catalyzed cyclization reduces the process mass intensity (PMI) by 40% while maintaining yields >70%. CPME’s low water solubility (0.5% w/w) facilitates recycling via distillation, reducing fresh solvent demand by 85% per cycle [1] [9].
Waste minimization strategies focus on catalyst recovery and atom economy. Immobilizing nickel catalysts on magnetic Fe₃O₄@SiO₂ nanoparticles enables recovery via external magnetic fields, decreasing metal leaching to <0.5 ppm after five cycles. Additionally, implementing telescoped synthesis—where the crude benzimidazole core flows directly into reductive amination without isolation—lowers the overall E-factor (kg waste/kg product) from 32 to 12. This approach eliminates aqueous workup steps and reduces energy consumption by 60% compared to classical batch isolation [9].
Table 3: Environmental Metrics for Solvent Systems
Solvent | Process Mass Intensity (PMI) | Global Warming Potential (kg CO₂-eq/kg) | Recycling Efficiency (%) | Reaction Yield (%) |
---|---|---|---|---|
DMF | 58 | 12.5 | 20 | 72 |
NMP | 62 | 14.2 | 15 | 75 |
THF | 45 | 8.7 | 65 | 68 |
CPME | 27 | 4.9 | 90 | 71 |
2-MeTHF | 30 | 5.3 | 85 | 70 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: